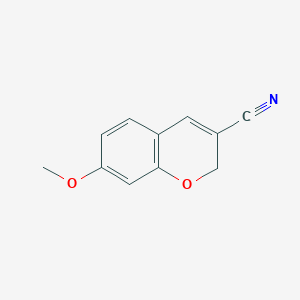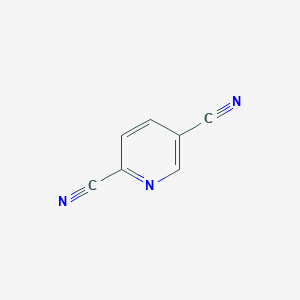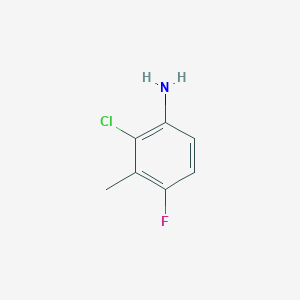
2-Cloro-4-fluoro-3-metil-anilina
Descripción general
Descripción
2-Chloro-4-fluoro-3-methylaniline is an aromatic amine with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine, fluorine, and methyl groups
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-3-methylaniline has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-methylaniline can be achieved through several methods. One common approach involves the diazotization of 5-chloro-2-methylaniline followed by fluorination. The process typically includes the following steps:
Salification: Anhydrous hydrofluoric acid is mixed with 5-chloro-2-methylaniline at a mole ratio of (2-5):1. The mixture is allowed to react for 1-3 hours at 5-7°C.
Diazotization: Sodium nitrite is added dropwise to the mixture, and the reaction is maintained at -3 to 0°C for 1-3 hours.
Thermolysis: The mixture is heated to 0-40°C to decompose and form the desired product.
Industrial Production Methods
Industrial production of 2-Chloro-4-fluoro-3-methylaniline may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluoro-3-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in nitration, sulfonation, and halogenation reactions.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nitration: Typically involves concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like FeCl3.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can introduce additional halogen atoms to the benzene ring.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-3-methylaniline involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated by the substitution patterns on the benzene ring, which influence its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylaniline: Similar structure but lacks the chlorine atom.
4-Fluoro-3-methylaniline: Similar structure but lacks the chlorine atom and has a different substitution pattern.
2-Chloro-4-methylaniline: Similar structure but lacks the fluorine atom.
Uniqueness
2-Chloro-4-fluoro-3-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents can influence the compound’s electronic distribution and steric effects, making it valuable for specific applications in synthesis and research.
Propiedades
IUPAC Name |
2-chloro-4-fluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVQZWQSQZGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00532073 | |
| Record name | 2-Chloro-4-fluoro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00532073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90292-63-0 | |
| Record name | 2-Chloro-4-fluoro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00532073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

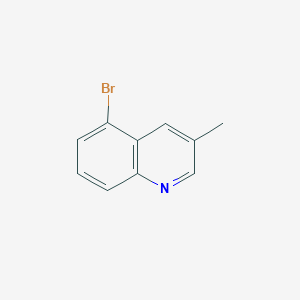
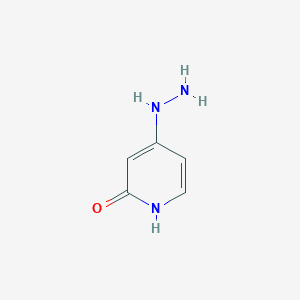
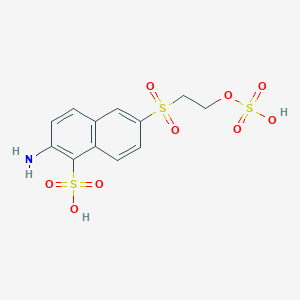

![5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B1590364.png)
![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)
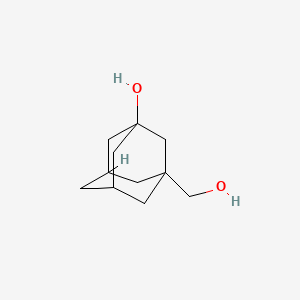
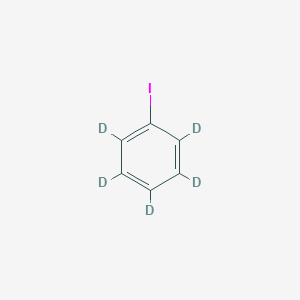
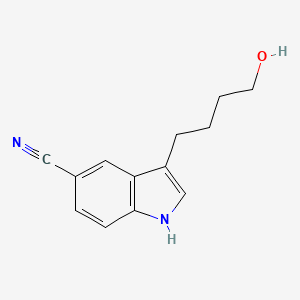

![Imidazo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1590373.png)
